molecular formula C12H15N3O2 B2806714 N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide CAS No. 2361655-41-4

N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide

Cat. No.: B2806714
CAS No.: 2361655-41-4
M. Wt: 233.271
InChI Key: GHJUHRKHVPBFOI-UHFFFAOYSA-N
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Description

N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.271 g/mol. This compound is known for its unique structure, which includes a prop-2-enamide group attached to a phenyl ring substituted with a methyl(methylcarbamoyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 4-aminophenylprop-2-enamide with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo substitution reactions where the methyl(methylcarbamoyl)amino group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methylamino)phenyl]prop-2-enamide
  • N-[4-(Carbamoylamino)phenyl]prop-2-enamide
  • N-[4-(Dimethylamino)phenyl]prop-2-enamide

Uniqueness

N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[4-[methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-11(16)14-9-5-7-10(8-6-9)15(3)12(17)13-2/h4-8H,1H2,2-3H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUHRKHVPBFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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